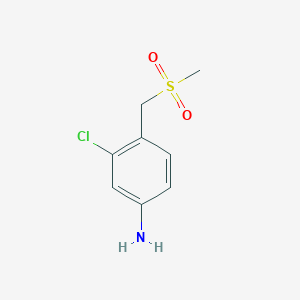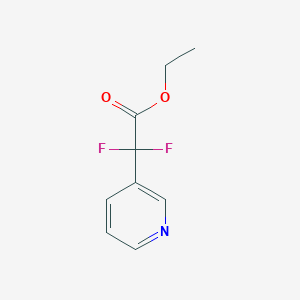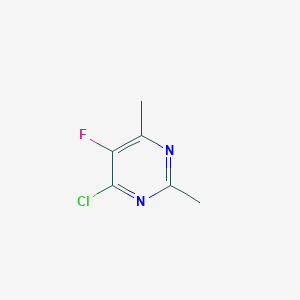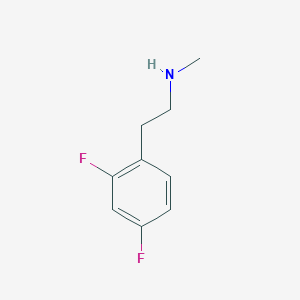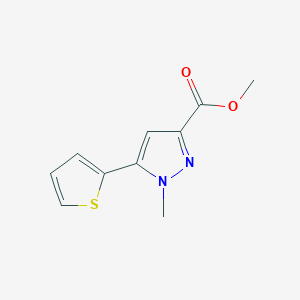
methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization in Anti-Tumor Agents
Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate has been utilized in the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds exhibit significant anti-tumor activities, specifically against hepatocellular carcinoma (HepG2) cell lines (Gomha, Edrees, & Altalbawy, 2016).
Structural and Spectral Investigations
The compound has been the focus of structural and spectral investigations. Studies have combined experimental and theoretical approaches to understand its characteristics, like the molecular structure and spectroscopic properties (Viveka et al., 2016).
Reactivity in Pd-catalysed Direct Arylations
Research has explored its reactivity in palladium-catalysed direct arylations, contributing to the development of methods for regioselective arylation (Smari et al., 2015).
Synthesis and Crystal Structures in Coordination Complexes
The synthesis of various coordination complexes using this compound has been documented. These complexes, characterized by NMR and ESI-MS, consist of 2D hydrogen-bonded networks with potential implications in various fields, including materials science (Radi et al., 2015).
Synthesis of Derivatives and Their Applications
This compound has been used in the synthesis of various derivatives, such as methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates, which have potential applications in chemical research and drug development (Jiao, 2007).
Inhibitive Action in Corrosion of Pure Iron
Compounds derived from this chemical have shown inhibitive effects against corrosion of pure iron in acidic media, indicating its potential application in corrosion prevention (Chetouani et al., 2005).
Antidepressant Activity
Derivatives of methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate have been synthesized and evaluated for antidepressant activities, contributing to the development of new therapeutic agents (Mathew, Suresh, & Anbazhagan, 2014).
DNA/Protein Interaction and Cytotoxicity Studies
Ni(II) complexes with ligands derived from this compound have been investigated for their interactions with DNA/protein and cytotoxicity against cancer cell lines, underscoring its potential in cancer research (Yu et al., 2017).
Propriétés
IUPAC Name |
methyl 1-methyl-5-thiophen-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-8(9-4-3-5-15-9)6-7(11-12)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWTUIPWJPZDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



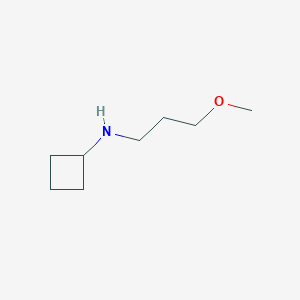
![N-[2-(azepan-1-yl)ethyl]cyclobutanamine](/img/structure/B1428008.png)
![[1-(2-Chlorophenyl)cyclobutyl]methanamine](/img/structure/B1428009.png)
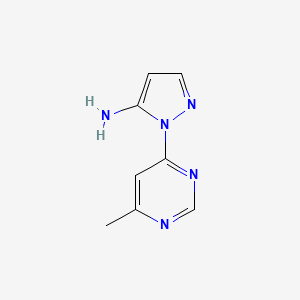
![Methyl 3-[(2-methoxy-2-oxoethyl)(propan-2-yl)amino]propanoate](/img/structure/B1428013.png)
![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428014.png)
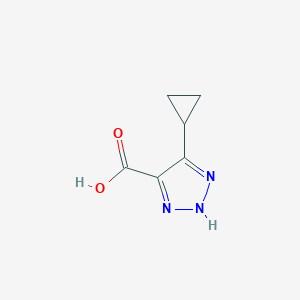
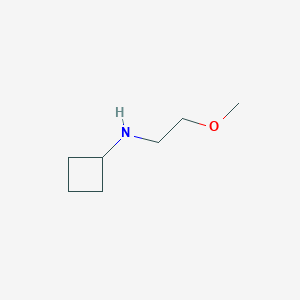
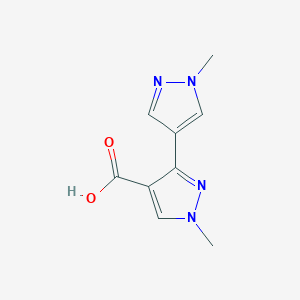
![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)
